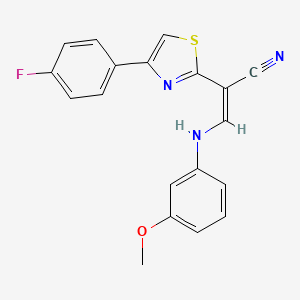

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3OS/c1-24-17-4-2-3-16(9-17)22-11-14(10-21)19-23-18(12-25-19)13-5-7-15(20)8-6-13/h2-9,11-12,22H,1H3/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYRKXWVYVYNPT-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The final step involves the formation of the acrylonitrile moiety through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The fluorophenyl and methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents, stereochemistry, or core functional groups. Key comparisons are summarized in Table 1.

Substituent Variations in Thiazole-Acrylonitrile Derivatives

(a) (Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile

- Key differences: Replaces the 3-methoxyphenylamino group with a 3-hydroxy-4-methoxyphenyl moiety.

(b) (E)-3-((2-Fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile

- Key differences: Features an E-configuration and a 2-fluorophenylamino substituent.

- Impact : The E-stereochemistry and ortho-fluorine substitution likely reduce planarity and steric accessibility, affecting pharmacological activity.

(c) (Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

- Key differences: Substitutes the 4-fluorophenyl group on the thiazole with a 4-nitrophenyl group and replaces the 3-methoxyphenylamino with a 3-chloro-2-methylphenylamino group.

- Impact : The nitro group (strong electron-withdrawing) and chloro-methyl substituent increase molecular polarity and may enhance electrophilic reactivity.

Data Tables

Table 1: Structural and Molecular Comparison of Thiazole-Acrylonitrile Derivatives

Biological Activity

The compound (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a fluorophenyl group, and a methoxyphenyl moiety, which contribute to its unique biological properties. The presence of electron-withdrawing groups such as fluorine enhances its reactivity and biological activity.

Antitumor Activity

Thiazole derivatives, including the studied compound, have been reported to exhibit significant antitumor properties. Research indicates that modifications in the thiazole structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar thiazole structures showed IC50 values in the low micromolar range against human cancer cell lines like HT29 and Jurkat .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HT29 | 1.61 |

| Compound B | Jurkat | 1.98 |

| This compound | TBD | TBD |

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. Certain analogs have demonstrated high efficacy in eliminating tonic extensor phases in animal models, suggesting that the thiazole moiety is crucial for this activity .

Structure-Activity Relationship (SAR)

The SAR studies of thiazole compounds reveal that the presence of specific substituents significantly influences their biological activity:

- Fluorine Substitution : The introduction of fluorine at the para position of the phenyl ring enhances lipophilicity and biological activity.

- Methoxy Group : The methoxy group on the phenyl ring is associated with improved interaction with biological targets, potentially enhancing anticancer activity.

- Thiazole Ring Modifications : Variations in the thiazole ring structure can lead to significant changes in potency and selectivity against different cell lines .

Case Studies

- Antitumor Studies : A series of thiazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, compounds with a methoxy substituent showed enhanced activity compared to their unsubstituted counterparts .

- Anticonvulsant Activity : In animal models, certain thiazole derivatives were tested for their ability to prevent seizures induced by pentylenetetrazol (PTZ). The results indicated that modifications at specific positions on the thiazole ring could significantly enhance anticonvulsant efficacy .

Q & A

Q. What are the most efficient synthetic routes for (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile?

A common method involves the condensation of 2-(4-(4-fluorophenyl)thiazol-2-yl)-3-oxopentanedinitrile with substituted aromatic aldehydes (e.g., 3-methoxybenzaldehyde) under basic conditions. This approach, adapted from similar acrylonitrile syntheses, typically employs ethanol or acetonitrile as solvents and catalytic piperidine to promote Knoevenagel condensation . For example, describes a procedure using 2-(4-fluorophenyl)acetonitrile and 4-bromobenzaldehyde, yielding an 87% product via analogous mechanisms. Key optimization parameters include reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios of aldehyde to nitrile (1.1:1.0).

Q. How can the Z-configuration and structural integrity of this compound be confirmed experimentally?

The Z-configuration is best confirmed via single-crystal X-ray diffraction (SCXRD), as demonstrated in studies of structurally related acrylonitriles (e.g., (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile) . SCXRD analysis reveals bond angles and torsion angles critical for distinguishing Z/E isomers. For instance, the C=C–N–C dihedral angle in Z-isomers typically ranges between 160–180°. Complementary techniques include:

- 1H NMR : The vinylic proton in Z-isomers appears downfield (δ 8.0–8.5 ppm) due to anisotropic effects from the adjacent nitrile group .

- 13C NMR : The nitrile carbon resonates near δ 115–120 ppm, while thiazole carbons show distinct peaks at δ 150–165 ppm .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the biological activity of this compound, such as enzyme inhibition or antimicrobial effects?

- α-Glucosidase Inhibition : Adapt protocols from , where thiazole-linked coumarin derivatives were tested using p-nitrophenyl-α-D-glucopyranoside as a substrate. Measure IC₅₀ values via UV-Vis spectroscopy (λ = 405 nm) in phosphate buffer (pH 6.8) with yeast α-glucosidase.

- Antimicrobial Assays : Follow broth microdilution methods (), using bacterial/fungal strains (e.g., E. coli, C. albicans) and MIC determinations in 96-well plates. Include positive controls (e.g., ampicillin) and validate via colony-forming unit (CFU) counts.

Q. How can computational modeling (e.g., DFT, molecular docking) elucidate structure-activity relationships for this compound?

- DFT Calculations : Optimize the geometry at the B3LYP/6-311G(d,p) level to analyze frontier molecular orbitals (FMOs), electrostatic potential (ESP), and charge distribution. Studies on similar acrylonitriles () show that electron-withdrawing groups (e.g., nitrile) enhance electrophilicity, influencing reactivity.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., α-glucosidase PDB: 2ZE1). Focus on hydrogen bonding with the thiazole nitrogen and π-π stacking with the fluorophenyl group .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from assay conditions. To address this:

- Vary Cell Lines : Test cytotoxicity on multiple cell types (e.g., HepG2 vs. MCF-7) to assess selectivity.

- Optimize Assay Parameters : Adjust pH, incubation time, and substrate concentration ( uses 0.5 mM substrate for α-glucosidase).

- Validate via Orthogonal Methods : Compare enzymatic inhibition results with cellular assays (e.g., glucose uptake in C2C12 myotubes) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in acrylonitrile derivatives?

- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or altering methoxy group position) and compare bioactivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., thiazole ring, nitrile group) using 3D-QSAR models. highlights the importance of the thiazole-aminophenyl scaffold in kinase inhibition.

- Steric and Electronic Analysis : Use Hammett constants (σ) to correlate substituent effects with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.